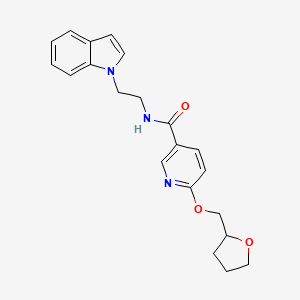
N-(2-(1H-indol-1-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-indol-1-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the derivative.
Mode of Action
The interaction of indole derivatives with their targets often results in changes to cellular processes. The exact mode of action would depend on the specific derivative and its target .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on their specific structures. These properties influence the bioavailability of the compound .
Result of Action
The molecular and cellular effects of indole derivatives can include changes to cell signaling, gene expression, and metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives .
Biologische Aktivität
N-(2-(1H-indol-1-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological significance.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate indole and nicotinamide derivatives. The process often employs coupling reactions facilitated by carbodiimides or other coupling agents in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression .
Antimicrobial Activity
Indole-based compounds have also demonstrated antimicrobial activity against a range of pathogens. The presence of the indole moiety is crucial for the interaction with microbial targets, thereby enhancing the compound's efficacy. In vitro studies show that these compounds can inhibit bacterial growth, indicating potential as therapeutic agents for infections .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Indole derivatives have been associated with the modulation of neurotransmitter systems and reduction of neuroinflammation, which could be beneficial in neurodegenerative diseases such as Alzheimer's .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study published in Der Pharma Chemica, researchers synthesized various indole derivatives and evaluated their cytotoxic effects on cancer cell lines. The compound this compound showed IC50 values in the low micromolar range against MCF-7 (breast cancer) cells, indicating significant anticancer activity .
Case Study 2: Antimicrobial Testing
A comparative study assessed the antimicrobial efficacy of several indole derivatives, including our compound of interest. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent .
Research Findings Summary Table
Eigenschaften
IUPAC Name |
N-(2-indol-1-ylethyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-21(22-10-12-24-11-9-16-4-1-2-6-19(16)24)17-7-8-20(23-14-17)27-15-18-5-3-13-26-18/h1-2,4,6-9,11,14,18H,3,5,10,12-13,15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWNQFBRHHIEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCCN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














